molecular formula C18H19N5O2 B2583070 N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide CAS No. 1798028-24-6

N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide

Cat. No.: B2583070
CAS No.: 1798028-24-6
M. Wt: 337.383
InChI Key: RVQYVKISBPBQSI-UHFFFAOYSA-N
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Description

N-(2-(5-Cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide is a synthetic chemical compound designed for advanced medicinal chemistry and drug discovery research. This molecule features a hybrid heterocyclic architecture, combining pyrazole, pyridine, and isoxazole pharmacophores within a single entity. Such a structure is characteristic of compounds investigated for targeted biological activity, particularly in the development of enzyme inhibitors and receptor ligands . The core structure of this compound shares a close resemblance with other pharmacologically active molecules. For instance, closely related analogs based on a pyrazole-pyridine core have been explored as potential monoamine oxidase-B (MAO-B) inhibitors, which are relevant in neurodegenerative disease research such as Parkinson's disease . Furthermore, the Mannich base-like aminomethylated linker in its structure is a common feature in compounds studied for their diverse biological profiles, including anticancer and cytotoxic properties . Researchers can utilize this compound as a key intermediate or a starting point for structure-activity relationship (SAR) studies, fragment-based drug design, and high-throughput screening campaigns to identify new lead compounds for various therapeutic areas. Please Note: This product is labeled "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[2-(5-cyclopropyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-12-10-16(22-25-12)18(24)20-8-9-23-17(14-2-3-14)11-15(21-23)13-4-6-19-7-5-13/h4-7,10-11,14H,2-3,8-9H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVQYVKISBPBQSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCCN2C(=CC(=N2)C3=CC=NC=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide, a compound with the CAS number 1797294-23-5, belongs to a class of pyrazole and isoxazole derivatives that have garnered attention for their potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by a complex arrangement of functional groups, including a pyrazole ring and an isoxazole moiety. The molecular formula is C19H22N6O2C_{19}H_{22}N_{6}O_{2}, with a molecular weight of 366.4 g/mol. The following table summarizes its basic properties:

PropertyValue
Molecular FormulaC₁₉H₂₂N₆O₂
Molecular Weight366.4 g/mol
CAS Number1797294-23-5

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical cellular processes. The compound has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in inflammation and pain pathways.

Case Studies and Research Findings

  • Anti-inflammatory Activity : A study evaluated the anti-inflammatory properties of similar pyrazole derivatives and highlighted their ability to inhibit COX-2 activity effectively. Compounds in this class demonstrated selectivity towards COX-2 over COX-1, suggesting potential for reduced gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Cancer Research : Pyrazole-based compounds have been investigated for their anticancer properties. For instance, a derivative exhibited selective inhibition against the Akt kinase family, crucial in cancer cell survival and proliferation. The IC50 value against Akt1 was reported at 61 nM, indicating significant potency . Such findings suggest that this compound may possess similar anticancer effects.
  • Antimicrobial Potential : The compound's structural features indicate potential antimicrobial activity, as sulfonamide derivatives have historically been effective against various bacterial strains. The mechanism typically involves mimicking natural substrates to inhibit essential bacterial enzymes .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Research has shown that substituents on the pyrazole ring significantly affect potency and selectivity towards specific biological targets .

Comparison with Similar Compounds

The compound’s structural analogs can be analyzed through data from pyrazole derivatives synthesized in the 2015 Molecules study () and related patents (). Key comparisons focus on substituent effects, synthesis yields, and physicochemical properties.

Structural Analogues and Substituent Effects

The target compound shares a pyrazole-carboxamide backbone with derivatives such as 3a–3p from . However, critical differences include:

  • Core Heterocycle: The target compound incorporates an isoxazole ring, whereas analogs in use a second pyrazole ring.
  • Substituents: The cyclopropyl group at position 5 and pyridin-4-yl at position 3 on the pyrazole core differ from the phenyl, chlorophenyl, or fluorophenyl substituents in . Cyclopropyl groups are known to enhance metabolic stability by resisting oxidative degradation, while pyridinyl moieties may improve target engagement through hydrogen bonding .
Physicochemical Properties

Key data from highlight substituent impacts on melting points (mp), molecular weights (MW), and spectral properties:

Compound ID Substituents (R1, R2) Yield (%) mp (°C) MW (g/mol) Notable Spectral Data (¹H-NMR, δ)
3a Phenyl, Phenyl 68 133–135 402.8 8.12 (s, 1H), 7.61–7.43 (m, 10H)
3b 4-Chlorophenyl, Phenyl 68 171–172 437.2 2.65 (s, 3H, CH3)
3c p-Tolyl, Phenyl 62 123–125 416.9 2.42 (s, 3H, CH3)
3d 4-Fluorophenyl, Phenyl 71 181–183 421.0 7.51–7.21 (m, 9H, aromatic)

Inferences for the Target Compound :

  • Melting Point : The cyclopropyl group’s rigidity may elevate the mp compared to 3a–3d (range: 123–183°C).
  • Molecular Weight : The isoxazole-carboxamide moiety increases MW (~450–470 g/mol estimated) relative to 3a–3d (402–437 g/mol).
  • Spectral Data : The pyridin-4-yl proton environment (δ ~8.5–8.7) and cyclopropyl protons (δ ~0.5–1.5) would distinguish its NMR profile from phenyl-based analogs .

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